molecular formula C21H19N3O2 B472827 N~2~,N~6~-bis(2-methylphenyl)-2,6-pyridinedicarboxamide CAS No. 335215-65-1

N~2~,N~6~-bis(2-methylphenyl)-2,6-pyridinedicarboxamide

Cat. No.: B472827
CAS No.: 335215-65-1
M. Wt: 345.4g/mol
InChI Key: CREZSSLXJONEMT-UHFFFAOYSA-N
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Description

N~2~,N~6~-bis(2-methylphenyl)-2,6-pyridinedicarboxamide is a chemical compound with the molecular formula C21H23N3O2 It is a derivative of pyridine and is characterized by the presence of two 2-methylphenyl groups attached to the nitrogen atoms at positions 2 and 6 of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N~6~-bis(2-methylphenyl)-2,6-pyridinedicarboxamide typically involves the reaction of 2,6-dicarboxypyridine with 2-methylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of N2,N~6~-bis(2-methylphenyl)-2,6-pyridinedicarboxamide may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N~2~,N~6~-bis(2-methylphenyl)-2,6-pyridinedicarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amide groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N~2~,N~6~-bis(2-methylphenyl)-2,6-pyridinedicarboxamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of N2,N~6~-bis(2-methylphenyl)-2,6-pyridinedicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N~2~,N~6~-bis(2-chlorophenyl)-2,6-pyridinedicarboxamide
  • N~2~,N~6~-bis(2-methoxyphenyl)-2,6-pyridinedicarboxamide
  • N~2~,N~6~-bis(2-fluorophenyl)-2,6-pyridinedicarboxamide

Uniqueness

N~2~,N~6~-bis(2-methylphenyl)-2,6-pyridinedicarboxamide is unique due to the presence of 2-methylphenyl groups, which can influence its chemical reactivity and biological activity. The methyl groups can enhance the compound’s lipophilicity, potentially improving its ability to interact with biological membranes and targets.

Properties

IUPAC Name

2-N,6-N-bis(2-methylphenyl)pyridine-2,6-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2/c1-14-8-3-5-10-16(14)23-20(25)18-12-7-13-19(22-18)21(26)24-17-11-6-4-9-15(17)2/h3-13H,1-2H3,(H,23,25)(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CREZSSLXJONEMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=NC(=CC=C2)C(=O)NC3=CC=CC=C3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501225783
Record name N2,N6-Bis(2-methylphenyl)-2,6-pyridinedicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501225783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199134
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

335215-65-1
Record name N2,N6-Bis(2-methylphenyl)-2,6-pyridinedicarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=335215-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N2,N6-Bis(2-methylphenyl)-2,6-pyridinedicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501225783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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